Pentamoxane hydrochloride

Description

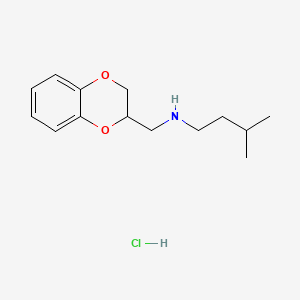

Pentamoxane hydrochloride: is a chemical compound with the molecular formula C14H22ClNO2. It was initially developed as a tranquilizer, but further development information is limited . The compound is characterized by its unique structure, which includes a benzodioxane moiety.

Properties

CAS No. |

4729-93-5 |

|---|---|

Molecular Formula |

C14H22ClNO2 |

Molecular Weight |

271.78 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-methylbutan-1-amine;hydrochloride |

InChI |

InChI=1S/C14H21NO2.ClH/c1-11(2)7-8-15-9-12-10-16-13-5-3-4-6-14(13)17-12;/h3-6,11-12,15H,7-10H2,1-2H3;1H |

InChI Key |

VRWXKLMAGDCIGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNCC1COC2=CC=CC=C2O1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pentamoxane hydrochloride involves several steps, starting with the preparation of the benzodioxane core. This core is then functionalized with an isopentylaminomethyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. typical methods would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Pentamoxane hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The benzodioxane moiety allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Pentamoxane hydrochloride has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex molecules.

Biology: The compound’s tranquilizing properties make it a subject of study in neurobiology.

Medicine: Research into its potential therapeutic effects continues, particularly in the field of mental health.

Mechanism of Action

The mechanism of action of pentamoxane hydrochloride involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter activity, leading to its tranquilizing effects. The exact pathways and molecular targets are still under investigation, but it is known to affect the central nervous system .

Comparison with Similar Compounds

Pentazocine: An analgesic with a similar benzodioxane structure but different pharmacological effects.

Promethazine: An antihistamine with tranquilizing properties, but structurally different.

Cyclopentolate: Used in ophthalmology, it shares some structural similarities but has distinct uses.

Uniqueness: Its benzodioxane core and isopentylaminomethyl group contribute to its distinct chemical and pharmacological properties .

Q & A

Q. What are the validated analytical methods for characterizing Pentamoxane hydrochloride purity and stability in preclinical studies?

Answer:

- Chromatographic techniques : Use reverse-phase HPLC with UV detection (λ = 210–280 nm) to assess purity, with mobile phases optimized for polar hydrochlorides (e.g., acetonitrile/ammonium acetate buffer) .

- Mass spectrometry (MS) : Confirm molecular integrity via high-resolution MS (HRMS) to detect degradation products or impurities .

- Stability testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling, adhering to ICH Q1A(R2) guidelines .

Q. How should researchers safely handle and store this compound in laboratory settings?

Answer:

- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Avoid exposure to light and moisture .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood for powder handling to minimize inhalation risks .

- Spill management : Neutralize spills with sodium bicarbonate, collect residues in chemical-resistant containers, and dispose per EPA hazardous waste guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictory data between in vitro and in vivo efficacy studies of this compound?

Answer:

- Experimental design :

- In vitro: Validate cell-line specificity (e.g., HepG2 vs. primary hepatocytes) and confirm drug solubility in media using DLS (dynamic light scattering) .

- In vivo: Adjust pharmacokinetic parameters (e.g., bioavailability via IV vs. oral dosing) and account for interspecies metabolic differences using LC-MS/MS for metabolite profiling .

- Data normalization : Use Hill equation modeling to compare EC50 values across models, ensuring statistical power (n ≥ 6 replicates) .

Q. What methodologies are recommended for investigating the metabolic pathways of this compound in mammalian systems?

Answer:

- Isotope labeling : Synthesize deuterated analogs (e.g., [D6]-Pentamoxane) to track Phase I/II metabolism via UPLC-QTOF-MS .

- Enzyme inhibition assays : Incubate with CYP450 isoforms (3A4, 2D6) in human liver microsomes, quantifying NADPH-dependent activity loss .

- Biliary excretion studies : Use cannulated rodent models with bile duct ligation to isolate and characterize glucuronide conjugates .

Q. How can researchers optimize assay conditions for studying this compound’s receptor binding kinetics?

Answer:

- Surface plasmon resonance (SPR) : Immobilize target receptors (e.g., GPCRs) on CM5 chips with amine coupling. Optimize running buffer pH (7.4) and ionic strength (150 mM NaCl) to minimize non-specific binding .

- Radioligand displacement : Use [³H]-labeled competitors in saturation binding assays, correcting for ligand depletion via Cheng-Prusoff equation .

- Temperature control : Conduct assays at 25°C to stabilize transient binding states, validated by Arrhenius plot analysis .

Contradiction Analysis & Validation

Q. How should discrepancies in cytotoxicity data between 2D monolayer vs. 3D spheroid models be addressed?

Answer:

- Model validation : Confirm spheroid viability via ATP-based luminescence assays and exclude hypoxic cores using pimonidazole staining .

- Drug penetration analysis : Measure intracellular accumulation via confocal microscopy with fluorescently tagged Pentamoxane derivatives .

- Statistical reconciliation : Apply mixed-effects modeling to account for heterogeneity in 3D systems vs. uniform 2D monolayers .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.